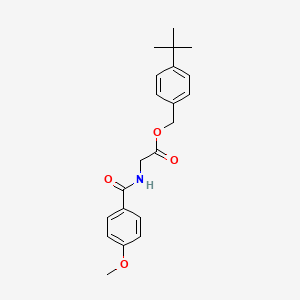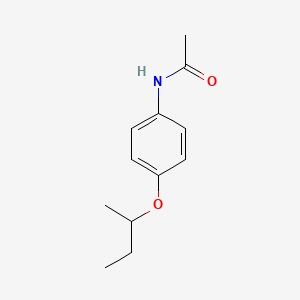![molecular formula C26H23N3O5 B4621650 7-环丙基-3-(4-甲氧基苄基)-2,4-二氧代-1-苯基-1,2,3,4-四氢吡啶并[2,3-d]嘧啶-5-甲酸甲酯](/img/structure/B4621650.png)
7-环丙基-3-(4-甲氧基苄基)-2,4-二氧代-1-苯基-1,2,3,4-四氢吡啶并[2,3-d]嘧啶-5-甲酸甲酯
描述
Synthesis Analysis
The synthesis of derivatives related to your compound typically involves condensation reactions. For example, condensation of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with phenyl or cyclohexyl isocyanates can yield derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate. Alkylation processes further afford N-1 substituted derivatives (Śladowska, Bartoszko-Malik, & Zawisza, 1990).
Molecular Structure Analysis
Experimental and theoretical studies on molecular structure, vibrational wavenumbers, HOMO-LUMO energy gap, NBO, and mapped molecular electrostatic potential have been conducted. For instance, 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione shows significant conjugation within its molecular structure, indicating potential for non-linear optical applications (Al-Abdullah et al., 2014).
Chemical Reactions and Properties
Reactions of related compounds often lead to novel heterocyclic systems through cross-coupling reactions. For example, the palladium-catalyzed cross-coupling reaction of methyl 5-amino-4-chloro-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with arylboronic acids results in densely substituted derivatives with potential antiviral activity (Dodonova, Uogintaite, Masevičius, & Tumkevičius, 2010).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in various conditions. X-ray crystallography studies provide insights into the crystal structure, which is essential for predicting the stability and reactivity of the compound (Moser, Bertolasi, & Vaughan, 2005).
科学研究应用
合成和镇痛特性
- 新型化合物的合成: Abu‐Hashem、Al-Hussain 和 Zaki (2020) 的一项研究重点合成新型杂环化合物,包括苯并二呋喃基、三嗪、恶二氮杂卓和噻唑并嘧啶,这些化合物衍生自维斯纳杰酮和凯林酮。这些化合物显示出作为环氧合酶抑制剂的潜力,并具有镇痛和抗炎活性,表明它们在医学研究中可用于疼痛管理和炎症治疗 (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
细胞毒性和抗癌特性
- 对癌细胞的细胞毒性: Hassan、Hafez 和 Osman (2014) 的研究合成了 5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-甲酰胺和吡唑并[1,5-a]嘧啶衍生物,并评估了它们对艾氏腹水癌 (EAC) 细胞的体外细胞毒活性,表明它们在癌症治疗中具有潜在用途 (Hassan, Hafez, & Osman, 2014).
抗病毒活性
- 衍生物的抗病毒活性: Hocková、Holý、Masojídková、Andrei、Snoeck、De Clercq 和 Balzarini (2003) 的一项研究考察了具有各种取代基的 2,4-二氨基-6-羟基嘧啶,这些取代基对逆转录病毒表现出显着的抑制活性,表明它们在抗病毒研究中的应用 (Hocková et al., 2003).
抗菌特性
- 衍生物的抗菌活性: Roth 等人 (1989) 的研究合成了 2,4-二氨基-5-(3,5-二烯基-4-甲氧基-或-4-羟基苄基)嘧啶,这些嘧啶对某些厌氧生物表现出很高的体外抗菌活性,表明它们在抗菌研究中的潜力 (Roth et al., 1989).
凋亡诱导和 PI3K/AKT 通路抑制
- 癌细胞中凋亡诱导: El-Dydamony 等人 (2022) 的一项研究开发了一系列新的嘧啶-5-碳腈衍生物,这些衍生物对 MCF-7 和 K562 细胞系表现出细胞毒活性,具有通过抑制白血病细胞中 PI3K/AKT 通路作为凋亡诱导剂的潜力 (El-Dydamony et al., 2022).
属性
IUPAC Name |
methyl 7-cyclopropyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c1-33-19-12-8-16(9-13-19)15-28-24(30)22-20(25(31)34-2)14-21(17-10-11-17)27-23(22)29(26(28)32)18-6-4-3-5-7-18/h3-9,12-14,17H,10-11,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAMZDZDLJIGGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(C=C3C(=O)OC)C4CC4)N(C2=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide](/img/structure/B4621570.png)
![N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)benzenesulfonamide](/img/structure/B4621592.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-1-(2-methylphenyl)-2-pyrrolidinone](/img/structure/B4621600.png)
![methyl 2-({[2-(mesitylsulfonyl)hydrazino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4621603.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide](/img/structure/B4621610.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4621618.png)

![1-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4621640.png)
![2-(3-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4621642.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide](/img/structure/B4621651.png)
![1-{2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide](/img/structure/B4621659.png)

![1-[3-(2,5-dimethylphenoxy)propyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4621669.png)
![N'-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4621686.png)